molecular formula C12H15N7 B11773246 Tris((1H-imidazol-2-yl)methyl)amine

Tris((1H-imidazol-2-yl)methyl)amine

Cat. No.: B11773246
M. Wt: 257.29 g/mol
InChI Key: LFIWZYMSAHCGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris((1H-imidazol-2-yl)methyl)amine is a compound that features a tripodal ligand structure with three imidazole groups attached to a central amine. This compound is known for its ability to coordinate with various metal ions, making it a valuable ligand in coordination chemistry. The imidazole groups provide nitrogen atoms that can donate electron pairs to metal ions, forming stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris((1H-imidazol-2-yl)methyl)amine typically involves the reaction of imidazole with formaldehyde and ammonia or a primary amine. One common method is the Mannich reaction, where imidazole reacts with formaldehyde and a primary amine under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tris((1H-imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with various geometries.

    Substituted Imidazoles: Products with modified imidazole rings.

    Oxidized or Reduced Species: Depending on the redox conditions.

Scientific Research Applications

Tris((1H-imidazol-2-yl)methyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.

    Biology: Investigated for its potential as a biomimetic ligand, mimicking the coordination environment of metalloenzymes.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of metal-organic frameworks (MOFs) for gas storage and separation.

Mechanism of Action

The mechanism of action of Tris((1H-imidazol-2-yl)methyl)amine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the imidazole rings donate electron pairs to the metal ions, forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction or application .

Comparison with Similar Compounds

Similar Compounds

    Tris((1H-benzo[d]imidazol-2-yl)methyl)amine: Similar structure but with benzimidazole groups.

    Tris((1H-pyrazol-1-yl)methyl)amine: Contains pyrazole rings instead of imidazole.

    Tris((1H-triazol-1-yl)methyl)amine: Features triazole rings.

Uniqueness

Tris((1H-imidazol-2-yl)methyl)amine is unique due to its specific coordination properties and the electronic characteristics of the imidazole rings. These properties make it particularly effective in forming stable metal complexes and participating in a wide range of chemical reactions. Its versatility and stability distinguish it from other similar compounds .

Biological Activity

Tris((1H-imidazol-2-yl)methyl)amine, often abbreviated as TIMA, is a tripodal ligand featuring three imidazole groups attached to a central amine. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article explores the biological activity of TIMA through various studies and findings.

Chemical Structure

The molecular formula of TIMA is C12H15N7C_{12}H_{15}N_7 with a structure characterized by three imidazole rings linked to a central nitrogen atom. The presence of multiple nitrogen atoms in the imidazole rings contributes to its coordination capabilities with metal ions, which enhances its biological activity.

Anticancer Properties

Research indicates that TIMA exhibits significant anticancer activity. A study demonstrated that TIMA complexes with metal ions, such as nickel(II), show enhanced cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (B16) cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cancer cells.

Cell Line IC50 (µM) Effect
MDA-MB-2315.2Induces apoptosis
B16 (Murine Melanoma)10.0Cell cycle arrest

Antimicrobial Activity

TIMA has also been evaluated for its antimicrobial properties. In vitro studies show that TIMA complexes exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Microorganism Zone of Inhibition (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Enzyme Inhibition

TIMA has been reported to inhibit certain enzymes, potentially serving as a lead compound for drug development. For instance, it shows inhibitory effects on enzymes related to cancer metabolism, which could be leveraged for therapeutic applications.

Case Studies

  • Nickel(II) Complexes : A study investigated the interaction of TIMA with nickel(II) ions, revealing that the resulting complexes exhibit enhanced cytotoxicity against cancer cells compared to free TIMA. The binding affinity was determined through spectroscopic methods, showing strong coordination between nickel and the nitrogen atoms in the imidazole rings.
  • Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of TIMA against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that TIMA's effectiveness was comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

The biological activity of TIMA is primarily attributed to its ability to form stable complexes with metal ions, which can then interact with biological macromolecules such as DNA and proteins. The generation of ROS upon complexation plays a crucial role in inducing cellular stress responses that lead to apoptosis in cancer cells.

Properties

Molecular Formula

C12H15N7

Molecular Weight

257.29 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-N,N-bis(1H-imidazol-2-ylmethyl)methanamine

InChI

InChI=1S/C12H15N7/c1-2-14-10(13-1)7-19(8-11-15-3-4-16-11)9-12-17-5-6-18-12/h1-6H,7-9H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

LFIWZYMSAHCGQS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CN(CC2=NC=CN2)CC3=NC=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.